![molecular formula C9H6N2O3 B2548627 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid CAS No. 1934541-95-3](/img/structure/B2548627.png)
8-Hydroxy-1,7-naphthyridine-6-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid and its derivatives has been achieved through various methods. One such method involves the use of multicomponent reactions . Blanco et al. synthesized several derivatives of 8-hydroxy-6-methyl-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid alkyl esters from acyclic precursors.Molecular Structure Analysis
The molecular structure of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is characterized by the presence of a naphthyridine core, which is a naphthalene analog containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .Chemical Reactions Analysis
The reactivity of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid has been studied in the context of its solvatochromism. Santo et al. studied the solvatochromism in derivatives of 1,6- and 1,7-naphthyridines, including 8-hydroxy-1,6-naphthyridin-5 (6H)-one-7-carboxylic acid methyl ester.Scientific Research Applications
- Anticancer Properties Researchers have explored the use of 8-hydroxy-1,7-naphthyridine-6-carboxylic acid as a scaffold for cancer therapeutics. Specifically, a series of 1,6-naphthyridine-7-carboxamides with various substitutions were synthesized. These compounds exhibited potent inhibition of HIV-1 integrase and demonstrated cytotoxicity in cancer cell lines.
- HCMV replication relies on pUL89, a metal-dependent endonuclease located at the C-terminus of pUL89-C. Researchers have investigated 8-hydroxy-1,6-naphthyridine-7-carboxamides as inhibitors of this enzyme, which possesses RNase H/integrase-like active sites .
- Heat-assisted intramolecular cyclization in Dowtherm A or diphenyl ether leads to the formation of 8-hydroxy-1,5-naphthyridine. Subsequent decarboxylation results in the desired product .
Human Cytomegalovirus (HCMV) Inhibition
Ring Formation and Decarboxylation
Chemical Synthesis and Reactivity
Mechanism of Action
While the exact mechanism of action of 8-Hydroxy-1,7-naphthyridine-6-carboxylic acid is not fully understood, it is known that its derivatives have diverse biological activities . For instance, 8-hydroxy-1,6-naphthyridine-7-carboxamide subtypes have been suggested for designing inhibitors of HCMV pUL89-C .
properties
IUPAC Name |
8-oxo-7H-1,7-naphthyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7-5(2-1-3-10-7)4-6(11-8)9(13)14/h1-4H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSERAHBXMGDOFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC(=C2)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-1,7-naphthyridine-6-carboxylic acid |
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